

# Metabolic Pathways of (Rac)-Baxdrostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of **(Rac)-Baxdrostat**, a novel aldosterone synthase inhibitor. The information is compiled from publicly available clinical trial data and pharmacokinetic studies.

#### **Core Metabolism and Key Metabolite**

(Rac)-Baxdrostat undergoes metabolism primarily through oxidation and hydrolysis, followed by Phase 2 conjugation reactions. While a complete, detailed metabolic map from human studies is not yet fully published, a primary circulating metabolite has been identified as CIN-107-M.[1] The parent compound, Baxdrostat, is believed to be the primary contributor to the pharmacological effect due to the lower concentrations of its metabolites.[1]

### **Quantitative Pharmacokinetic Data**

Pharmacokinetic parameters for Baxdrostat and its primary metabolite, CIN-107-M, have been characterized in a Phase 1, randomized, double-blind, multiple ascending dose study in healthy volunteers.



| Parameter           | Baxdrostat                                                                             | CIN-107-M                                                                                                                                         |
|---------------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Time to Cmax (Tmax) | ~4 to 24 hours after initial dose on day 1; within 4 hours at steady state (day 10)[1] | Formed ~4 to 24 hours after<br>the initial dose of baxdrostat<br>on day 1 and was typically<br>observed within 4 h at steady<br>state (day 10)[1] |
| Plasma Exposure     | Dose-proportional increase[1]                                                          | Dose-proportional increase, similar to the parent compound[1]                                                                                     |
| Relative Abundance  | -                                                                                      | Represents 8 to 11% of the parent compound based on Cmax,D10 and 10 to 22% of the parent compound based on AUC0-inf[1]                            |
| Renal Excretion     | Approximately 7% of the dose recovered unchanged in urine[1]                           | -                                                                                                                                                 |

#### **Experimental Protocols**

The most definitive study on the metabolism of Baxdrostat is the Phase 1 clinical trial NCT05961384, an open-label study of the absorption, metabolism, and excretion of [14C]-Baxdrostat following a single oral dose in healthy male subjects.

#### **Study Design:**

A Phase 1, open-label, single-dose study was conducted in eight healthy male subjects aged 18 to 55.[2]

#### **Dosing:**

Participants received a single oral dose of 10 mg of [14C]-Baxdrostat.[2]

#### **Sample Collection:**



 Blood, urine, and feces were collected for 9 to 15 days post-dose to measure radioactivity and characterize metabolites.[2]

#### **Analytical Methods:**

- Plasma and urine samples were analyzed to measure concentrations of Baxdrostat and its primary metabolite (CIN-107-M) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
- The quantifiable ranges for both Baxdrostat and CIN-107-M in plasma and urine were 0.05 to 50 ng/mL (low range) and 5 to 2500 ng/mL (high range).[1]
- Baxdrostat-d5 and CIN-107-M-d3 were used as internal standards.[1]

#### **Endpoints:**

- Primary endpoints included the determination of the absorption, metabolism, and excretion of [14C]-Baxdrostat.
- Secondary endpoints included the identification of major metabolites in plasma, urine, and feces.

#### **Signaling and Metabolic Pathways**

Based on the available information, the metabolic pathway of Baxdrostat can be generalized as follows:



Click to download full resolution via product page

Caption: Generalized metabolic pathway of (Rac)-Baxdrostat.



The primary metabolite, CIN-107-M, is a chiral molecule. Interestingly, while both enantiomers of CIN-107-M show greater selectivity for aldosterone synthase over 11β-hydroxylase, the more potent R enantiomer does not appear to be formed in humans.[1]

## **Experimental Workflow for Metabolite Identification**

The workflow for identifying and characterizing the metabolites of Baxdrostat in the dedicated Phase 1 study (NCT05961384) can be depicted as follows:





Click to download full resolution via product page

Caption: Workflow for Baxdrostat metabolite identification.



Disclaimer: This document is based on publicly available information as of the date of generation. The complete and detailed metabolic profile of **(Rac)-Baxdrostat** may be subject to further elucidation upon the full publication of dedicated metabolism studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study to determine the metabolism and clearance of baxdrostat [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Metabolic Pathways of (Rac)-Baxdrostat: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378301#metabolic-pathways-of-rac-baxdrostat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com